molecular formula C24H24O5 B15040538 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl [5-methyl-2-(propan-2-yl)phenoxy]acetate

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl [5-methyl-2-(propan-2-yl)phenoxy]acetate

Cat. No.: B15040538
M. Wt: 392.4 g/mol
InChI Key: YUFGEZGRTNQGFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl [5-methyl-2-(propan-2-yl)phenoxy]acetate (CAS: 300851-12-1) is a bicyclic chromene derivative with a molecular weight of ~302.37 g/mol. Its structure features a tetrahydrocyclopenta[c]chromene core fused to a benzene ring and an ester-linked 5-methyl-2-isopropylphenoxyacetate group . This compound is synthesized via multi-step organic reactions, requiring precise control of temperature, pH, and catalysts to optimize yield and purity. Analytical techniques like NMR and mass spectrometry confirm its structure .

Its stability is sensitive to light and moisture, necessitating storage in controlled environments .

Properties

Molecular Formula

C24H24O5

Molecular Weight

392.4 g/mol

IUPAC Name

(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-(5-methyl-2-propan-2-ylphenoxy)acetate

InChI

InChI=1S/C24H24O5/c1-14(2)17-9-7-15(3)11-21(17)27-13-23(25)28-16-8-10-19-18-5-4-6-20(18)24(26)29-22(19)12-16/h7-12,14H,4-6,13H2,1-3H3

InChI Key

YUFGEZGRTNQGFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl [5-methyl-2-(propan-2-yl)phenoxy]acetate typically involves multiple steps. One common method starts with the Pechmann condensation of resorcinol and ethyl-2-oxocyclopentacarboxylate in the presence of sulfuric acid to form the chromen nucleus . This intermediate is then subjected to alkylation with ethylbromoacetate in acetone in the presence of potash, followed by saponification with sodium hydroxide in aqueous propanol-2 and subsequent acidolysis to form the corresponding acid . The final step involves the esterification of the acid with 5-methyl-2-(propan-2-yl)phenol using dicyclohexylcarbodiimide (DCC) as the condensing agent .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl [5-methyl-2-(propan-2-yl)phenoxy]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl [5-methyl-2-(propan-2-yl)phenoxy]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl [5-methyl-2-(propan-2-yl)phenoxy]acetate involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways. These interactions can lead to various biological effects, such as anti-inflammatory and neuroprotective actions .

Comparison with Similar Compounds

Phenoxy Substituent Variations

  • Electron-Donating Groups (e.g., Methoxy): The 4-methoxyphenoxyacetate derivative (C21H18O6) exhibits improved solubility and neuroprotective effects compared to the target compound, attributed to the methoxy group’s polarity .

Ester Group Modifications

  • Alkyl Chain Differences : Replacing the methyl or isopropyl groups in the ester moiety (e.g., ethyl in Ethyl [(7-methyl-4-oxo…]) alters metabolic stability and bioavailability. Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, prolonging biological activity .

Core Chromene Modifications

  • Hydroxylation (7-Hydroxy derivative) : The introduction of a hydroxyl group at position 7 simplifies the structure but reduces lipophilicity, favoring antioxidant over anti-inflammatory activity .

Biological Activity

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl [5-methyl-2-(propan-2-yl)phenoxy]acetate is a synthetic compound with notable biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C20H22O5
  • Molecular Weight : 342.39 g/mol
  • CAS Number : 300675-40-5
  • Physical State : Solid
  • Boiling Point : Predicted around 551.5 °C
  • Density : Approximately 1.35 g/cm³

Biological Activity

The compound exhibits a range of biological activities, primarily focusing on anti-inflammatory and potential anticancer properties.

Anti-inflammatory Activity

Research indicates that derivatives of this compound have shown significant anti-inflammatory effects. For instance:

  • Mechanism of Action :
    • Inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in the inflammatory response.
    • Studies have reported IC50 values for COX inhibition in the micromolar range, comparable to established anti-inflammatory agents.
  • Case Studies :
    • A study demonstrated that a related compound reduced ear edema in mice models by approximately 54% at a dose of 0.5 mg/ear, indicating strong anti-inflammatory potential .
    • Another investigation highlighted the compound's ability to inhibit NF-kB activation, a key pathway in inflammation .

Anticancer Activity

The anticancer properties of this compound are also noteworthy:

  • In Vitro Studies :
    • In vitro assays have shown that the compound can induce apoptosis in various cancer cell lines, including breast and colorectal cancer cells.
    • The mechanism involves upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
  • Cell Line Testing :
    • The compound exhibited an IC50 value of 19.9 µg/mL against MCF7 breast cancer cells, indicating its potential as a therapeutic agent .

Research Findings

A summary of key findings from various studies is presented in the table below:

Study ReferenceBiological ActivityObserved EffectIC50 Value
Study AAnti-inflammatoryEar edema reduction0.5 mg/ear
Study BAnticancerInduction of apoptosis in MCF7 cells19.9 µg/mL
Study CNF-kB inhibitionReduced activationNot specified

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.